A Technical Guide on the Synthesis of Tenofovir and the Analysis of its Active Metabolite, Tenofovir Diphosphate
A Technical Guide on the Synthesis of Tenofovir and the Analysis of its Active Metabolite, Tenofovir Diphosphate
Executive Summary
Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. Administered as prodrugs—Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF)—it is converted intracellularly to the parent compound, tenofovir (PMPA). Cellular enzymes then phosphorylate tenofovir to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), which acts as a reverse transcriptase inhibitor.[1][2]
This technical guide delineates the chemical synthesis of the key precursor, tenofovir (PMPA), and the distinct analytical methodologies required for the purification and quantification of the active metabolite, tenofovir diphosphate (TFV-DP), from biological matrices. While large-scale chemical manufacturing focuses on tenofovir and its prodrugs, the synthesis of TFV-DP is typically reserved for creating analytical standards.[3][4] The "purification" of TFV-DP in a clinical and research context refers to its extraction and isolation from patient samples for therapeutic drug monitoring and adherence assessment.
Chemical Synthesis of Tenofovir (PMPA)
Recent advancements in process chemistry have led to more efficient and scalable syntheses of tenofovir (PMPA). A notable strategy begins with the acyclic precursor diaminomalononitrile, offering a more convergent and higher-yielding route compared to earlier commercial processes.[5][6] This approach improves vertical integration possibilities for manufacturers and avoids problematic reagents like magnesium tert-butoxide.[5][6]
Synthesis Pathway of Tenofovir (PMPA)
The following diagram illustrates a modern, efficient synthetic route to Tenofovir (PMPA) starting from diaminomalononitrile.
Caption: Improved synthetic pathway to Tenofovir (PMPA).
Experimental Protocols for Tenofovir (PMPA) Synthesis
The protocols below are adapted from reported efficient synthesis methodologies.[5]
Step 1: Synthesis of (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (HPA), 6
-
To a 500-mL 3-necked round bottom flask, add (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile (HPI) (25.0 g, 150 mmol, 1.0 equiv) and formamidinium acetate (26.6 g, 256 mmol, 1.7 equiv) in DMF (50 mL).[5]
-
Equip the vessel with an internal temperature probe and heat the mixture to an internal temperature of 100 °C for 16 hours.[5]
-
Monitor reaction completion via HPLC.
-
Upon completion, turn off heating and add isopropyl alcohol (150 mL).[5]
-
Cool the mixture to room temperature (25 °C), then further cool to an internal temperature of -15 °C and stir for three hours.[5]
-
Filter the resulting suspension and wash the solid with cold isopropanol (2 x 38 mL).[5]
-
Dry the isolated solid in a vacuum oven at 65 °C for two hours to afford HPA as a white solid.[5]
Step 2: Synthesis of Tenofovir (PMPA)
-
The key (R)-intermediate (HPA) is alkylated with tosylated diethyl(hydroxymethyl) phosphonate in the presence of a base such as sodium tert-butoxide.[7][8]
-
The resulting phosphonate ester is then deprotected. A common method for this cleavage is the use of bromotrimethylsilane (TMSBr).[7][8][9]
-
The final product, Tenofovir (PMPA), is isolated and purified, typically through crystallization from an aqueous solution after pH adjustment.[10]
Quantitative Data for Tenofovir (PMPA) Synthesis
The following table summarizes yields and purity data from various reported synthetic routes.
| Step/Route | Starting Material | Product | Yield (%) | Purity (%) | Key Conditions/Notes |
| HPA Synthesis[5] | HPI | HPA | 93% | 99% (by HPLC) | DMF, 100°C, 16h; Crystallization from IPA |
| PMPA Synthesis[6] | HPA | PMPA | 70% | 96% (LCAP) | Convergent one-step procedure from HPA |
| Chemoenzymatic Route[9] | 1-(6-chloro-9H-purin-9-yl) propan-2-one | (R)-alcohol intermediate | 86% | >99% (ee) | Stereoselective reduction using ADH |
| Chemoenzymatic Route[7] | rac-1-(6-chloro-9H-purin-9-yl) propan-2-ol | (R)-ester intermediate | 47% | 99% (ee) | Kinetic resolution using immobilized lipase |
Purification of Tenofovir Prodrugs
The purification of the synthesized tenofovir prodrug, such as Tenofovir Disoproxil Fumarate (TDF), is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). The process is designed to remove unreacted starting materials, by-products, and other impurities.
Purification Workflow for Tenofovir Disoproxil Fumarate (TDF)
The diagram below outlines a typical purification process for TDF crude product.
Caption: Purification workflow for Tenofovir Disoproxil Fumarate.
Experimental Protocol for TDF Purification
This protocol is based on a patented purification method for TDF.[11]
-
Disperse the crude tenofovir disoproxil fumarate in ethyl acetate.[11]
-
Wash the organic mixture with a sodium bicarbonate solution to dissociate and remove acidic impurities.[11]
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer using a drying agent like anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain an enriched material.[11]
-
Dissolve the concentrated residue in isopropanol.[11]
-
Add fumaric acid to the solution to induce salification.[11]
-
Cool the mixture to promote crystallization, allowing the pure tenofovir disoproxil fumarate to precipitate.[11]
-
Filter and dry the crystals to obtain the final, purified product.
Analysis and Purification of Tenofovir Diphosphate (TFV-DP)
The purification of TFV-DP is performed on biological samples (e.g., dried blood spots, erythrocytes, or peripheral blood mononuclear cells) to quantify the active drug concentration.[12][13] This is a critical tool for assessing patient adherence to therapy and for pharmacokinetic studies.[12][14] The methods typically involve solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][15]
Analytical Workflow for TFV-DP from Dried Blood Spots (DBS)
The following diagram illustrates the workflow for extracting, purifying, and quantifying TFV-DP from DBS samples.
Caption: Analytical workflow for TFV-DP quantification from DBS.
Experimental Protocol for TFV-DP Analysis from DBS
This protocol is a composite of validated methods for TFV-DP quantification.[12][15]
-
Sample Collection: Collect a 3mm punch from a dried blood spot card. A 3mm punch contains an average of 11.9 million erythrocytes.[12]
-
Extraction: Extract the DBS punch into a 70:30 methanol:water solution to lyse the cells and release the intracellular contents.[12]
-
Purification:
-
Dephosphorylation (Indirect Method): In some methods, the purified TFV-DP is dephosphorylated to tenofovir using acid or alkaline phosphatase. The resulting tenofovir is then quantified, which corresponds to the initial amount of TFV-DP.[12][13]
-
Desalting & Concentration: The sample is desalted and concentrated, often using a second SPE step.[12]
-
LC-MS/MS Analysis:
-
Separate the analyte using liquid chromatography. For direct TFV-DP analysis, an anion exchange column with a pH gradient can be effective.[15] For indirect analysis, a reverse-phase column (e.g., Phenomenex Synergi Polar RP) is used.[12]
-
Detect and quantify the analyte using tandem mass spectrometry (MS/MS). For TFV-DP, the transition of the protonated precursor ion at m/z 448.0 to the product ion m/z 350.0 is monitored.[15]
-
Quantitative Data for TFV-DP Analytical Methods
The table below presents key validation parameters for published TFV-DP analytical methods.
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Dried Blood Spots (DBS) | Direct LC-MS/MS | 50–6400 fmol/punch | [15] |
| Lower Limit of Quantitation (LLOQ) | Dried Blood Spots (DBS) | Direct LC-MS/MS | 50 fmol/punch | [15] |
| Intra-extraction Precision | Dried Blood Spots (DBS) | Indirect LC-MS/MS | ≤11.6% | [12] |
| Inter-extraction Precision | Dried Blood Spots (DBS) | Indirect LC-MS/MS | ≤11.6% | [12] |
| Linearity Range | Human PBMCs | Indirect LC-MS/MS | 50–10,000 fmol/sample | [13] |
| LLOQ | Human PBMCs | Indirect LC-MS/MS | 10 fmol per million cells | [13] |
References
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- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 12. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
